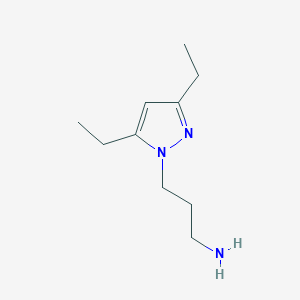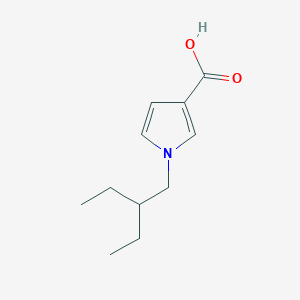
Cyclopentyl(6-methylpyridin-2-yl)methanamine hydrochloride
Vue d'ensemble
Description
Cyclopentyl(6-methylpyridin-2-yl)methanamine hydrochloride is a chemical compound with the formula C12H18N2. It has a molecular weight of 190.28 .
Molecular Structure Analysis
The molecular structure of Cyclopentyl(6-methylpyridin-2-yl)methanamine hydrochloride consists of a cyclopentyl group (a five-membered ring of carbon atoms) attached to a methanamine group. This methanamine group is further connected to a 6-methylpyridin-2-yl group, which is a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) with a methyl group attached at the 6th position .Physical And Chemical Properties Analysis
Cyclopentyl(6-methylpyridin-2-yl)methanamine hydrochloride is a compound with a molecular weight of 190.28 . More detailed physical and chemical properties are not available in the sources I found.Applications De Recherche Scientifique
Synthesis and Characterization
Cyclopentyl(6-methylpyridin-2-yl)methanamine hydrochloride and its derivatives have been extensively studied for their potential applications in various fields of scientific research. One prominent area of application is in the synthesis and characterization of metal complexes that serve as catalysts or pre-catalysts for various chemical reactions. For instance, complexes involving zinc and palladium have been synthesized and characterized, demonstrating significant potential in polymerization processes and as catalysts in selective hydroxylation of alkanes. The structural properties of these complexes, often determined through X-ray diffraction, highlight the versatile coordination environments and potential reactivity patterns afforded by these compounds (Kwon, Nayab, & Jeong, 2015; Kim, Kim, Lee, & Lee, 2014).
Catalytic Applications
These complexes have been explored for their catalytic applications, particularly in the ring-opening polymerization (ROP) of rac-lactide, leading to the production of polylactide, a biodegradable polymer with significant commercial interest. The catalytic efficiency and selectivity of these complexes, often modified by various ligands, have been demonstrated to significantly influence the polymerization process, providing a pathway to control the molecular weight and polydispersity of the resulting polymer (Heo, Lee, & Nayab, 2017).
Medicinal Chemistry
In medicinal chemistry, derivatives of cyclopentyl(6-methylpyridin-2-yl)methanamine hydrochloride have been explored for their potential biological activities. Although direct studies on cyclopentyl(6-methylpyridin-2-yl)methanamine hydrochloride were not highlighted, related compounds exhibit a range of biological activities, including antimicrobial and antifungal properties, which suggests a potential for the development of new therapeutic agents. The synthesis and biological evaluation of novel azetidine derivatives, for example, demonstrate the utility of these compounds in developing drugs with antibacterial and antifungal activities (Rao, Prasad, & Rao, 2013).
Propriétés
IUPAC Name |
cyclopentyl-(6-methylpyridin-2-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2.ClH/c1-9-5-4-8-11(14-9)12(13)10-6-2-3-7-10;/h4-5,8,10,12H,2-3,6-7,13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKBGBAZBFAOKAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(C2CCCC2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N-[2-(3-methoxyphenyl)ethyl]oxan-4-amine](/img/structure/B1471908.png)






